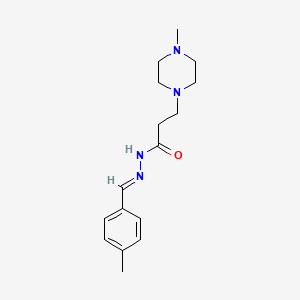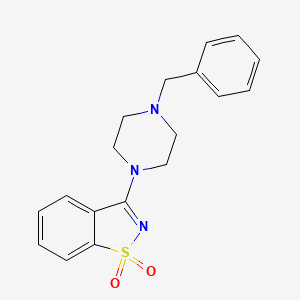![molecular formula C15H21NO5S B5544320 {4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a phenylsulfonyl group, a propanoyl group, and a 1,4-oxazepan ring, which is a seven-membered ring containing one oxygen and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,4-oxazepan ring and various functional groups. The phenylsulfonyl and propanoyl groups would add to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the propanoyl group could undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Antibiotics : The compound was used in the synthesis of dimethyl sulfomycinamate, a key component of sulfomycin antibiotics. This synthesis involved a multistep process, showcasing the compound's role in creating complex antibiotic structures (Bagley et al., 2005).
Asymmetric Hydrogenation : It has been utilized in asymmetric hydrogenation processes, particularly in the hydrogenation of alpha-hydroxy aromatic ketones. This highlights its role in producing optically active compounds, essential in pharmaceutical synthesis (Ohkuma et al., 2007).
Catalysis in Fatty Acid Esterification : The compound demonstrated its application in catalysis, particularly in the esterification of fatty acids with methanol. This process is significant in the production of biodiesel and related biofuels (Pirez et al., 2012).
Analytical and Detection Applications
Analytical Chemistry : It has been used in analytical chemistry for the analysis of methanol in the presence of ethanol. This is crucial in identifying the composition of various alcoholic mixtures and ensuring their safety (Santos et al., 2017).
Electrochemical Applications : The compound's relevance extends to electrochemical applications, particularly in the enhancement of conductivity in polymer solar cells. This is vital for developing more efficient and cost-effective solar energy solutions (Alemu et al., 2012).
Electron Transport System Activity Measurement : It plays a role in measuring electron transport system activity in river biofilms, indicating its utility in environmental monitoring and aquatic ecosystem studies (Blenkinsopp & Lock, 1990).
Biological Applications
Activity in Methyl Coenzyme M Reductase System : Its analogues were investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research is critical for understanding methane biosynthesis (Gunsalus et al., 1978).
Antioxidant Potential Assessment : It also finds application in assessing the antioxidant potential of different solvent fractions of Monotheca buxifolia fruit, contributing to our understanding of natural antioxidant sources (Jan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-11-13-10-16(7-8-21-12-13)15(18)6-9-22(19,20)14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVPQDRRROSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)
![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)
![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)
